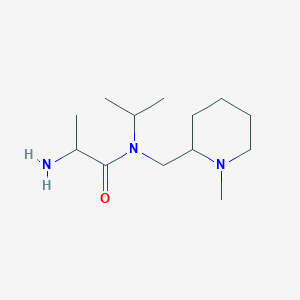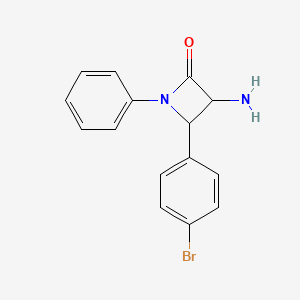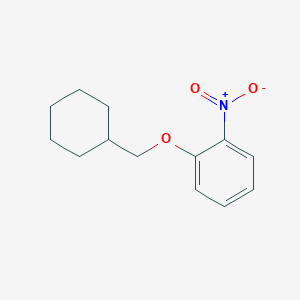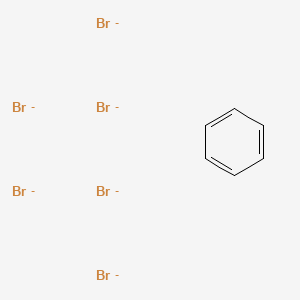![molecular formula C46H57O2P B14794931 (R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid](/img/structure/B14794931.png)
(R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple tert-butyl groups and a spirobi[indene] core. The presence of phosphanyl and carboxylic acid functional groups further enhances its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the spirobi[indene] core through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反应分析
Types of Reactions
®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the carboxylic acid group produces alcohols or aldehydes.
科学研究应用
Chemistry
In chemistry, ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties. These complexes are studied for their catalytic activity in various organic transformations.
Biology
The compound’s potential biological activity is explored in the context of enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound is investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial. Its ability to form stable complexes with metal ions is also explored for diagnostic imaging and targeted drug delivery.
Industry
Industrially, ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased stability and resistance to degradation.
作用机制
The mechanism of action of ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming complexes that exhibit catalytic activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. These interactions modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties and used in various industrial applications.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Employed as an active pharmaceutical intermediate and known for its stability and reactivity.
Uniqueness
®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid stands out due to its spirobi[indene] core, which imparts unique steric and electronic properties
属性
分子式 |
C46H57O2P |
|---|---|
分子量 |
672.9 g/mol |
IUPAC 名称 |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-carboxylic acid |
InChI |
InChI=1S/C46H57O2P/c1-42(2,3)31-23-32(43(4,5)6)26-35(25-31)49(36-27-33(44(7,8)9)24-34(28-36)45(10,11)12)38-18-14-16-30-20-22-46(40(30)38)21-19-29-15-13-17-37(39(29)46)41(47)48/h13-18,23-28H,19-22H2,1-12H3,(H,47,48)/t46-/m1/s1 |
InChI 键 |
VWLPKFZTUDBDIL-YACUFSJGSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)C(=O)O)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C(=O)O)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14794871.png)


![2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14794888.png)

![Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)](/img/structure/B14794904.png)


![4-Chloro-2-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B14794923.png)
![(2S)-4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol;hydrate](/img/structure/B14794925.png)

![N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14794945.png)
![Methyl 4-((2S,3S)-3-((S)-2-((tert-butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoate](/img/structure/B14794958.png)
